N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a furan ring, a thiomorpholine group, a 1,2,3-triazole core, and a carboxamide moiety. The thiomorpholine component (a sulfur-containing morpholine analog) confers distinct electronic and steric properties compared to oxygenated morpholine derivatives. The triazole ring is known for its metabolic stability and role in medicinal chemistry, particularly in antimicrobial and anticancer agents.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c1-18-10-11(16-17-18)14(20)15-9-12(13-3-2-6-21-13)19-4-7-22-8-5-19/h2-3,6,10,12H,4-5,7-9H2,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKYTCCHLHBRQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC(C2=CC=CO2)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a triazole ring , a furan moiety , and a thiomorpholine group , which are known to enhance its pharmacological properties. The molecular formula is with a molecular weight of 347.4 g/mol.
Synthesis Methods:
The synthesis typically involves multi-step organic reactions, including:
- Formation of the Furan Ring : Synthesized via cyclization of 1,4-dicarbonyl compounds.
- Thiomorpholine Introduction : Achieved through nucleophilic substitution reactions.
- Triazole Formation : Involves coupling with suitable reagents under specific conditions to yield the final product.
Enzyme Inhibition
This compound has demonstrated significant biological activity as an inhibitor of specific enzymes:
- Carbonic Anhydrase II Inhibition : The compound exhibits moderate inhibition against carbonic anhydrase II, which is crucial in various physiological processes including acid-base balance and CO₂ transport. This suggests potential applications in treating conditions like glaucoma and certain cancers where carbonic anhydrase plays a pivotal role .
Antiproliferative Activity
Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of leukemia cell lines, comparable to established chemotherapeutic agents .
The mechanism by which this compound exerts its biological effects involves:
- Molecular Interactions : The furan ring may interact with specific enzymes or receptors, potentially inhibiting their activity.
- Binding Affinity : The thiomorpholine moiety enhances binding affinity and specificity to biological targets .
Table 1: Summary of Biological Activities
Case Study: Antiproliferative Effects
In a study evaluating the antiproliferative activity of various triazole derivatives, this compound was noted for its effectiveness against multiple leukemia cell lines such as K562 and HL-60. The compound's IC50 values indicated significant potency compared to standard treatments .
Scientific Research Applications
Antimicrobial Applications
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has shown promising antimicrobial properties. Research indicates that compounds containing the triazole moiety exhibit significant antibacterial and antifungal activities. For example:
- Antibacterial Activity : Studies have demonstrated that triazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis or inhibiting protein synthesis pathways.
- Antifungal Activity : The compound's structure allows it to interact effectively with fungal cell membranes, leading to cell lysis.
Anticancer Potential
The anticancer properties of this compound have been highlighted in various studies. The following mechanisms have been proposed:
- Cell Cycle Arrest : The compound can induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : It has been shown to trigger apoptosis through the activation of caspases and other apoptotic pathways.
Case Studies
- Lung Cancer : In vitro studies revealed that triazole derivatives exhibit cytotoxic effects on lung cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .
- Leukemia : Another study reported significant antiproliferative activity against various leukemia cell lines, suggesting that this class of compounds could serve as potential therapeutic agents for hematological malignancies .
Pharmacological Research
The pharmacological applications of this compound extend beyond antimicrobial and anticancer activities. Key areas include:
- Drug Design : The structural versatility of triazoles makes them valuable scaffolds in drug design. Their ability to modulate various biological pathways allows for the development of novel therapeutics targeting specific diseases.
- PXR Receptor Modulation : Research has focused on optimizing 1H-1,2,3-triazole derivatives as selective inverse agonists and antagonists of the PXR receptor, which plays a critical role in drug metabolism and disposition .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s uniqueness lies in its combination of furan , thiomorpholine , and triazole moieties. Below is a comparison with key analogues from the literature:
Table 1: Structural and Functional Group Comparison
Pharmacological and Physicochemical Properties
Bioactivity
- Target Compound : While direct data is unavailable, the triazole moiety is associated with antimicrobial and anticancer activity in analogues. Thiomorpholine may improve membrane permeability compared to morpholine .
- Thiazole-Morpholine Analogues (e.g., ) : Thiazoles are prevalent in antiviral and anti-inflammatory agents; morpholine enhances solubility but may reduce CNS penetration due to polarity .
- 1,3,4-Thiadiazole Derivatives : Exhibit antimicrobial and antitumor activities, attributed to thiadiazole’s electron-deficient core interacting with biological targets .
Physicochemical Properties
Q & A
Q. What frameworks ensure ethical reporting of negative or inconclusive results in publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
